Cannflavin A

Catalog No.
S645104
CAS No.
76735-57-4
M.F
C26H28O6
M. Wt
436.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannflavin A

CAS Number

76735-57-4

Product Name

Cannflavin A

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one

Molecular Formula

C26H28O6

Molecular Weight

436.5 g/mol

InChI

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+

InChI Key

MWGFICMOCSIQMV-LZYBPNLTSA-N

SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C

Synonyms

cannflavin, cannflavin A, cannflavin B

Canonical SMILES

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C

Anti-cancer properties

Cannflavin A has been shown to exhibit anti-cancer properties in various pre-clinical studies. These studies have demonstrated that Cannflavin A can:

  • Reduce cell viability in various cancer cell lines, including those from bladder, liver, and breast cancer [, ].
  • Induce apoptosis (programmed cell death) in cancer cells [].
  • Reduce cancer cell invasion [].

Cannflavin A is a prenylated flavonoid derived from the Cannabis sativa plant. It is part of a unique group of compounds known as cannflavins, which also includes Cannflavin B and Cannflavin C. These compounds are characterized by their specific chemical structure, which includes a prenyl or geranyl group attached to the flavonoid backbone, enhancing their biological activity and stability within the plant. Cannflavin A is notable for its anti-inflammatory, antioxidative, and potential neuroprotective properties, which contribute to the medicinal versatility of Cannabis sativa .

  • Research suggests Cannflavin A may work through various mechanisms. For instance, it might inhibit the production of inflammatory molecules []. It may also induce cell death in cancer cells and protect nerve cells from damage.
  • More research is needed to fully understand the specific mechanisms by which Cannflavin A exerts its effects.
  • There is currently limited information on the safety profile of isolated Cannflavin A.
  • As a precaution, it's important to remember that Cannabis sativa can produce psychoactive effects and other health risks [].

Important Note:

  • Due to ongoing research and potential psychoactive effects of cannabis, it is important to consult with a medical professional before using any cannabis-derived products.

The biosynthesis of Cannflavin A involves several key enzymatic reactions:

  • Formation of Cinnamic Acid: Phenylalanine is converted to cinnamic acid via phenylalanine ammonia-lyase.
  • Hydroxylation: Cinnamic acid is hydroxylated to produce p-coumaric acid by cinnamate-4-hydroxylase.
  • Formation of Naringenin Chalcone: Chalcone synthase catalyzes the condensation of p-coumaroyl-CoA with malonyl CoA to yield naringenin chalcone.
  • Conversion to Naringenin: Chalcone isomerase converts naringenin chalcone into naringenin.
  • Flavone Synthesis: Flavone synthase introduces a double bond in naringenin to produce apigenin, which is then methylated to form chrysoeriol.
  • Prenylation: The final step involves the addition of a geranyl group at C-6 by prenyltransferase, resulting in Cannflavin A .

Cannflavin A exhibits significant biological activities:

  • Anti-inflammatory Properties: It inhibits the production of lipids associated with prostaglandins and leukotrienes, which are key mediators in inflammatory responses .
  • Antioxidative Effects: Cannflavin A acts as an antioxidant, protecting cells from oxidative stress.
  • Neuroprotective Potential: Preliminary studies suggest that Cannflavin A may inhibit amyloid beta fibrillation, potentially offering protective effects against neurodegenerative diseases like Alzheimer’s .

Cannflavin A can be synthesized through both natural extraction and biotechnological approaches:

  • Natural Extraction: It can be isolated from Cannabis sativa using solvents like methanol and chloroform, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) for purification .
  • Biotechnological Synthesis: Advances in metabolic engineering allow for the production of Cannflavin A through genetically modified organisms that express the necessary biosynthetic enzymes identified in Cannabis sativa .

Cannflavin A holds promise in various applications:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidative properties, it can be developed into therapeutic agents for treating conditions like arthritis and other inflammatory diseases.
  • Nutraceuticals: Its health benefits make it a candidate for dietary supplements aimed at reducing inflammation and oxidative stress .
  • Cosmetics: The antioxidative properties may also be harnessed in skincare products aimed at protecting skin from environmental damage .

Recent studies have explored the interactions of Cannflavin A with various biological targets:

  • Kynurenine Pathway Modulation: Cannflavin A has been shown to inhibit kynurenine-3-monooxygenase (KMO), an enzyme involved in neurotoxic metabolite production. This inhibition suggests potential applications in neuroprotection and treatment of neurodegenerative disorders .
  • Binding Affinity Studies: Using surface plasmon resonance assays, Cannflavin A demonstrated significant binding affinity to KMO, comparable to established inhibitors like Ro 61-8048 .

Cannflavin A shares similarities with other flavonoids but is unique due to its specific structure and biosynthetic pathway. Here are some similar compounds:

CompoundStructure TypeUnique Features
Cannflavin BPrenylated flavonoidSimilar anti-inflammatory properties; differs in prenylation site
Isocannflavin BIsomer of Cannflavin BEffective against pancreatic cancer; structural variation affects activity
LuteolinFlavonePrecursor in cannflavins biosynthesis; broader distribution in plants
ApigeninFlavoneFound in various plants; known for antioxidant properties but lacks prenylation

Cannflavin A's unique prenylation at C-6 distinguishes it from other flavonoids, enhancing its bioactivity and specificity within the context of Cannabis sativa's medicinal properties .

XLogP3

6.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

436.18858861 g/mol

Monoisotopic Mass

436.18858861 g/mol

Heavy Atom Count

32

UNII

GP8SR738HV

Wikipedia

Cannflavin A

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2024-04-14

Cannflavins - From plant to patient: A scoping review

Simon Erridge, Nagina Mangal, Oliver Salazar, Barbara Pacchetti, Mikael H Sodergren
PMID: 32858172   DOI: 10.1016/j.fitote.2020.104712

Abstract

Cannflavins are a group of prenylflavonoids derived from Cannabis sativa L.. Cannflavin A (CFL-A), B (CFL-B) and C (CFL-C) have been heralded for their anti-inflammatory properties in pre-clinical evaluations. This scoping review aims to synthesise the evidence base on cannflavins to provide an overview of the current research landscape to inform research strategies to aid clinical translation.
A scoping review was conducted of EMBASE, MEDLINE, Pubmed, CENTRAL and Google Scholar databases up to 26th February 2020. All studies describing original research on cannflavins and their isomers were included for review.
26 full text articles were included. CFL-A and CFL-B demonstrated potent anti-inflammatory activity via inhibition of 12-o-tetradecanoylphorbol 13-acetate induced PGE2 release (CFL-A half maximal inhibitory concentration (IC50): 0.7 μM; CFL-B IC50: 0.7 μM) and microsomal prostaglandin E synthase-1 (CFL-A IC50: 1.8 μM; CFL-B IC50: 3.7 μM). Outcomes were also described in preclinical models of anti-oxidation (CFL-A), anti-parasitic activity (CFL-A, CFL-C), neuroprotection (CFL-A) and cancer (Isocannflavin B, a CFL-B isomer). In-silico screening identified that CFL-A has binding affinity with viral proteins that warrant further investigation.
Cannflavins demonstrate a number of promising therapeutic properties, most notably as an anti-inflammatory agent. Low yields of extraction however have previously limited research to small pre-clinical investigations. Identification of cannflavin-rich chemovars, novel extraction techniques and recent identification of a biosynthetic pathway will hopefully allow research to be scaled appropriately. In order to fully evaluate the therapeutic properties of cannflavins focused research now needs to be embedded within institutions with a track-record of clinical translation.


Novel cannabis flavonoid, cannflavin A displays both a hormetic and neuroprotective profile against amyloid β-mediated neurotoxicity in PC12 cells: Comparison with geranylated flavonoids, mimulone and diplacone

Carly Eggers, Masaya Fujitani, Ryuji Kato, Scott Smid
PMID: 31437460   DOI: 10.1016/j.bcp.2019.08.011

Abstract

Flavonoids form a diverse class of naturally occurring polyphenols ascribed various biological activities, including inhibition of amyloid β (Aβ) fibrillisation and neurotoxicity of relevance to Alzheimer's disease. Cannabis contains a unique subset of prenylated flavonoids, the cannflavins. While selected conventional flavonoids have demonstrated anti-amyloid and neuroprotective potential, any neuroprotective bioactivity of prenylated flavonoids has not been determined. We evaluated the in vitro neuroprotective and anti-aggregative properties of the novel geranylated cannabis-derived flavonoid, cannflavin A against Aβ
and compared it to two similarly geranylated flavonoids, mimulone and diplacone, to compare the bioactive properties of these unique flavonoids more broadly.
Neuronal viability were assessed in PC12 cells biochemically using the MTT assay in the presence of each flavonoid (1-200 µM) for 48 h. Sub-toxic threshold test concentrations of each flavonoid were then applied to cells, alone or with concomitant incubation with the lipid peroxidant tert-butyl hyrdroperoxide (t-bhp) or amyloid β (Aβ
; 0-2 µM). Fluorescent staining was used to indicate effects of Aβ
on PC12 cellular morphology, while direct effects of each flavonoid on Aβ fibril formation and aggregation were assessed using the Thioflavin T (ThT) fluorometric kinetic assay and transmission electron microscopy (TEM) to visualise fibril and aggregate morphology.
Cannflavin A demonstrated intrinsic hormetic effects on cell viability, increasing viability by 40% from 1 to 10 µM but displaying neurotoxicity at higher (>10-100 µM) concentrations. Neither mimulone nor diplacone exhibited such a biphasic effect, instead showing only concentration-dependent neurotoxicity, with diplacone the more potent (from >1 µM). However at the lower concentrations (<10 µM), cannflavin A increased cell viability by up to 40%, while 10 µM cannflavin A inhibited the neurotoxicity elicited by Aβ
(0-2 µM), reducing Aβ aggregate adherence to PC-12 cells and associated neurite loss. The neuroprotective effects of cannflavin A were associated with a direct inhibition of Aβ
fibril and aggregate density, evidenced by attenuated ThT fluorescence kinetics and microscopic evidence of both altered and diminished density of Aβ aggregate and fibril morphology via electron microscopy.
These findings highlight a concentration-dependent hormetic and neuroprotective role of cannflavin A against Aβ-mediated neurotoxicity, associated with an inhibition of Aβ fibrillisation. The efficacy of the cannabis flavone may itself direct further lead development targeting neurodegeneration in Alzheimer's disease. However, the geranylated flavonoids generally displayed a comparatively potent neurotoxicity not observed with many conventional flavonoids in vitro.


Biosynthesis of cannflavins A and B from Cannabis sativa L

Kevin A Rea, José A Casaretto, M Sameer Al-Abdul-Wahid, Arjun Sukumaran, Jennifer Geddes-McAlister, Steven J Rothstein, Tariq A Akhtar
PMID: 31151063   DOI: 10.1016/j.phytochem.2019.05.009

Abstract

In addition to the psychoactive constituents that are typically associated with Cannabis sativa L., there exist numerous other specialized metabolites in this plant that are believed to contribute to its medicinal versatility. This study focused on two such compounds, known as cannflavin A and cannflavin B. These prenylated flavonoids specifically accumulate in C. sativa and are known to exhibit potent anti-inflammatory activity in various animal cell models. However, almost nothing is known about their biosynthesis. Using a combination of phylogenomic and biochemical approaches, an aromatic prenyltransferase from C. sativa (CsPT3) was identified that catalyzes the regiospecific addition of either geranyl diphosphate (GPP) or dimethylallyl diphosphate (DMAPP) to the methylated flavone, chrysoeriol, to produce cannflavins A and B, respectively. Further evidence is presented for an O-methyltransferase (CsOMT21) encoded within the C. sativa genome that specifically converts the widespread plant flavone known as luteolin to chrysoeriol, both of which accumulate in C. sativa. These results therefore imply the following reaction sequence for cannflavins A and B biosynthesis: luteolin ► chrysoeriol ► cannflavin A and cannflavin B. Taken together, the identification of these two unique enzymes represent a branch point from the general flavonoid pathway in C. sativa and offer a tractable route towards metabolic engineering strategies that are designed to produce these two medicinally relevant Cannabis compounds.


¹H NMR and HPLC/DAD for Cannabis sativa L. chemotype distinction, extract profiling and specification

Wieland Peschel, Matteo Politi
PMID: 26048837   DOI: 10.1016/j.talanta.2015.02.040

Abstract

The medicinal use of different chemovars and extracts of Cannabis sativa L. requires standardization beyond ∆9-tetrahydrocannabinol (THC) with complementing methods. We investigated the suitability of (1)H NMR key signals for distinction of four chemotypes measured in deuterated dimethylsulfoxide together with two new validated HPLC/DAD methods used for identification and extract profiling based on the main pattern of cannabinoids and other phenolics alongside the assayed content of THC, cannabidiol (CBD), cannabigerol (CBG) their acidic counterparts (THCA, CBDA, CBGA), cannabinol (CBN) and cannflavin A and B. Effects on cell viability (MTT assay, HeLa) were tested. The dominant cannabinoid pairs allowed chemotype recognition via assignment of selective proton signals and via HPLC even in cannabinoid-low extracts from the THC, CBD and CBG type. Substantial concentrations of cannabinoid acids in non-heated extracts suggest their consideration for total values in chemotype distinction and specifications of herbal drugs and extracts. Cannflavin A/B are extracted and detected together with cannabinoids but always subordinated, while other phenolics can be accumulated via fractionation and detected in a wide fingerprint but may equally serve as qualitative marker only. Cell viability reduction in HeLa was more determined by the total cannabinoid content than by the specific cannabinoid profile. Therefore the analysis and labeling of total cannabinoids together with the content of THC and 2-4 lead cannabinoids are considered essential. The suitability of analytical methods and the range of compound groups summarized in group and ratio markers are discussed regarding plant classification and pharmaceutical specification.


Bioactive spirans and other constituents from the leaves of Cannabis sativa f. sativa

Tian-Tian Guo, Jian-Chun Zhang, Hai Zhang, Qing-Chao Liu, Yong Zhao, Yu-Fei Hou, Lu Bai, Li Zhang, Xue-Qiang Liu, Xue-Ying Liu, Sheng-Yong Zhang, Nai-Sheng Bai
PMID: 27848262   DOI: 10.1080/10286020.2016.1248947

Abstract

In this paper, 17 compounds (1-17) were isolated from the leaves of Hemp (Cannabis sativa f. sativa). Among the isolates, two were determined to be new spirans: cannabispirketal (1), and α-cannabispiranol 4'-O-β-D-glucopyranose (2) by 1D and 2D NMR spectroscopy, LC-MS, and HRESIMS. The known compounds 7, 8, 10, 13, 15, and 16 were isolated from Hemp (C. sativa f. sativa) for the first time. Furthermore, compounds 8 and 13 were isolated from the nature for the first time. All isolated compounds were evaluated for cytotoxicity on different tissue-derived passage cancer cell lines through cell viability and apoptosis assay. Among these compounds, compounds 5, 9 and 16 exhibited a broad-spectrum antitumor effect via inhibiting cell proliferation and promoting apoptosis. These results obtained have provided valuable clues to the understanding of the cytotoxic profile for these isolated compounds from Hemp (C. sativa f. sativa).


Isolation from Cannabis sativa L. of cannflavin--a novel inhibitor of prostaglandin production

M L Barrett, D Gordon, F J Evans
PMID: 3859295   DOI: 10.1016/0006-2952(85)90325-9

Abstract

The isolation from Cannabis sativa L. of an inhibitor of prostaglandin (PG) E2 production by cultured rheumatoid synovial cells is described. This agent, for which the name Cannflavin has been coined, is distinct from cannabinoids on the basis of isolation procedure, preliminary structural analysis and biological properties. The activity of Cannflavin has been compared with several established anti-inflammatory drugs and the major cannabinoids.


Analysis of Phenolic Compounds in Commercial

Luana Izzo, Luigi Castaldo, Alfonso Narváez, Giulia Graziani, Anna Gaspari, Yelko Rodríguez-Carrasco, Alberto Ritieni
PMID: 32024009   DOI: 10.3390/molecules25030631

Abstract

Industrial hemp (
L. Family Cannabaceae) contains a vast number of bioactive relevant compounds, namely polyphenols including flavonoids, phenolic acids, phenol amides, and lignanamides, well known for their therapeutic properties. Nowadays, many polyphenols-containing products made of herbal extracts are marketed, claiming to exert health-promoting effects. In this context, industrial hemp inflorescence may represent an innovative source of bioactive compounds to be used in nutraceutical formulations. The aim of this work was to provide a comprehensive analysis of the polyphenolic fraction contained in polar extracts of four different commercial cultivars (Kompoti, Tiborszallasi, Antal, and Carmagnola Cs) of hemp inflorescences through spectrophotometric (TPC, DPPH tests) and spectrometry measurement (UHPLC-Q-Orbitrap HRMS). Results highlighted a high content of cannflavin A and B in inflorescence analyzed samples, which appear to be cannabis-specific, with a mean value of 61.8 and 84.5 mg/kg, meaning a ten-to-hundred times increase compared to other parts of the plant. Among flavonols, quercetin-3-glucoside reached up to 285.9 mg/kg in the Carmagnola CS cultivar. Catechin and epicatechin were the most representative flavanols, with a mean concentration of 53.3 and 66.2 mg/kg, respectively, for all cultivars. Total polyphenolic content in inflorescence samples was quantified in the range of 10.51 to 52.58 mg GAE/g and free radical-scavenging included in the range from 27.5 to 77.6 mmol trolox/kg. Therefore,
inflorescence could be considered as a potential novel source of polyphenols intended for nutraceutical formulations.


Cannflavin A and B, prenylated flavones from Cannabis sativa L

M L Barrett, A M Scutt, F J Evans
PMID: 3754224   DOI: 10.1007/BF02118655

Abstract

Two novel prenylated flavones, termed Cannflavin A and B, were isolated from the cannabinoid free ethanolic extract of Cannabis sativa L. Both compounds inhibited prostaglandin E2 production by human rheumatoid synovial cells in culture.


New Methods for the Comprehensive Analysis of Bioactive Compounds in

Federica Pellati, Virginia Brighenti, Johanna Sperlea, Lucia Marchetti, Davide Bertelli, Stefania Benvenuti
PMID: 30322208   DOI: 10.3390/molecules23102639

Abstract

L. is a dioecious plant belonging to the
family. The main phytochemicals that are found in this plant are represented by cannabinoids, flavones, and terpenes. Some biological activities of cannabinoids are known to be enhanced by the presence of terpenes and flavonoids in the extracts, due to a synergistic action. In the light of all the above, the present study was aimed at the multi-component analysis of the bioactive compounds present in fibre-type
(hemp) inflorescences of different varieties by means of innovative HPLC and GC methods. In particular, the profiling of non-psychoactive cannabinoids was carried out by means of HPLC-UV/DAD, ESI-MS, and MS². The content of prenylated flavones in hemp extracts, including cannflavins A and B, was also evaluated by HPLC. The study on
volatile compounds was performed by developing a new method based on headspace solid-phase microextraction (HS-SPME) coupled with GC-MS and GC-FID. Cannabidiolic acid (CBDA) and cannabidiol (CBD) were found to be the most abundant cannabinoids in the hemp samples analysed, while β-myrcene and β-caryophyllene were the major terpenes. As regards flavonoids, cannflavin A was observed to be the main compound in almost all the samples. The methods developed in this work are suitable for the comprehensive chemical analysis of both hemp plant material and related pharmaceutical or nutraceutical products in order to ensure their quality, efficacy, and safety.


Microbial metabolism of cannflavin A and B isolated from Cannabis sativa

Amany K Ibrahim, Mohamed M Radwan, Safwat A Ahmed, Desmond Slade, Samir A Ross, Mahmoud A ElSohly, Ikhlas A Khan
PMID: 20223485   DOI: 10.1016/j.phytochem.2010.02.011

Abstract

Microbial metabolism of cannflavin A (1) and B (2), two biologically active flavonoids isolated from Cannabis sativa L., produced five metabolites (3-7). Incubation of 1 and 2 with Mucor ramannianus (ATCC 9628) and Beauveria bassiana (ATCC 13144), respectively, yielded 6''S,7''-dihydroxycannflavin A (3), 6''S,7''-dihydroxycannflavin A 7-sulfate (4) and 6''S,7''-dihydroxycannflavin A 4'-O-alpha-L-rhamnopyranoside (5), and cannflavin B 7-O-beta-D-4'''-O-methylglucopyranoside (6) and cannflavin B 7-sulfate (7), respectively. All compounds were evaluated for antimicrobial and antiprotozoal activity.


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